(2Z)-6-benzyl-2-(4-ethylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-BENZYL-2-[(4-ETHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Preparation Methods
The synthesis of (2Z)-6-BENZYL-2-[(4-ETHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can be achieved through several synthetic routes. One common method involves the aldol-crotonic condensation of imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7-diones with aromatic or heteroaromatic aldehydes . Another approach is the three-component condensation of imidazo[4,5-e][1,2,4]triazine-3-thione, bromoacetic acid, and aldehyde . The reaction conditions typically involve the use of glacial acetic acid and sodium acetate as catalysts, with yields ranging from 47% to 68% .
Chemical Reactions Analysis
(2Z)-6-BENZYL-2-[(4-ETHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce thiazolidine derivatives .
Scientific Research Applications
This compound has shown potential in several scientific research applications. In medicinal chemistry, it has been investigated for its antimicrobial, antiproliferative, and antiviral activities . Thiazolo[3,2-b][1,2,4]triazine derivatives, including (2Z)-6-BENZYL-2-[(4-ETHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE, have demonstrated promising results in the treatment of various diseases, including cancer and viral infections . Additionally, these compounds have been explored for their potential use in materials science, particularly in the development of novel polymers and advanced materials .
Mechanism of Action
The mechanism of action of (2Z)-6-BENZYL-2-[(4-ETHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with essential cellular processes . In cancer treatment, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
(2Z)-6-BENZYL-2-[(4-ETHYLPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives, such as (2Z)-2-(4-ETHOXY-3-METHOXYBENZYLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE . While both compounds share a similar core structure, they differ in their substituents, which can significantly impact their biological activities and applications.
Properties
Molecular Formula |
C21H17N3O2S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-2-14-8-10-16(11-9-14)13-18-20(26)24-21(27-18)22-19(25)17(23-24)12-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/b18-13- |
InChI Key |
DYUONXPWJWFQNL-AQTBWJFISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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